Selenosulfuric Acid Dipotassium Salt, Technical Grade

Description

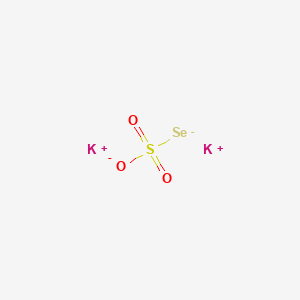

Selenosulfuric acid dipotassium salt (CAS No. 15571-89-8) is an inorganic compound with the molecular formula K₂O₃SSe and a molecular weight of 237.22 g/mol.

Industrial applications likely emphasize controlled environments to mitigate risks of exposure to selenium, a known environmental hazard .

Properties

InChI |

InChI=1S/2K.H2O3SSe/c;;1-4(2,3)5/h;;(H2,1,2,3,5)/q2*+1;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZANCIIMYJNSQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[Se-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O3SSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis from Elemental Selenium and Potassium Sulfite

The most widely documented method involves the reaction of elemental selenium with potassium sulfite (K₂SO₃) under controlled alkaline conditions. This process proceeds via nucleophilic substitution, where selenium displaces sulfur in the sulfite ion:

Key parameters include:

-

Temperature : 80–100°C to ensure complete dissolution of selenium.

-

pH : Maintained at 9–11 using potassium hydroxide (KOH) to prevent side reactions.

-

Reaction time : 6–8 hours for optimal yield (reported 85–92%).

The product is precipitated by cooling the reaction mixture and purified via recrystallization from aqueous ethanol.

Reductive Alkylation with Sodium Formaldehyde Sulfoxylate

An alternative route employs sodium formaldehyde sulfoxylate (NaSO₂CH₂OH) as a reducing agent to facilitate selenium incorporation into the sulfite matrix:

This method achieves higher selectivity (96–98%) but requires stringent control of:

-

Oxygen exclusion : To prevent oxidation of selenium to selenite (SeO₃²⁻).

-

Stoichiometry : A 1:2 molar ratio of Se:K₂SO₃ minimizes byproduct formation.

Industrial-Scale Production Protocols

Batch Reactor Configuration

Industrial synthesis typically employs jacketed stainless steel reactors with the following operational stages:

| Stage | Conditions | Monitoring Parameters |

|---|---|---|

| Selenium dissolution | 80°C, 2M KOH, N₂ atmosphere | Residual Se (target <0.1%) |

| Sulfite incorporation | Gradual addition of K₂SO₃ over 1 hour | pH (9–11), temperature (85±2°C) |

| Crystallization | Cooling to 5°C at 1°C/min | Crystal size distribution (50–100 µm) |

| Drying | Vacuum tray drying at 60°C | Moisture content (<0.5% w/w) |

Data adapted from LGC Standards production guidelines and PubChem process descriptions.

Continuous Flow Synthesis

Emerging methodologies utilize microreactor systems to enhance reaction kinetics and yield:

Advantages include:

-

Improved heat transfer for exothermic reaction steps.

-

Reduced selenium inventory (critical for safety).

Analytical Characterization and Quality Control

Structural Verification Techniques

| Method | Key Parameters | Acceptance Criteria |

|---|---|---|

| X-ray diffraction | Match to ICDD 04-015-8723 | Purity >98% (crystalline phase) |

| ICP-OES | Se:K:S molar ratio 1:2:1 (±2%) | Trace metals <50 ppm |

| Raman spectroscopy | ν(Se-S) 340 cm⁻¹, ν(S-O) 980 cm⁻¹ | No detectable SeO₃²⁻/SeO₄²⁻ bands |

Data from PubChem and LGC Standards certification protocols.

| Parameter | Value | Reference Standard |

|---|---|---|

| Se (inhalable) | 0.1 mg/m³ (8-h TWA) | OSHA 1910.1000 |

| KOH mist | 2 mg/m³ | ACGIH TLVs |

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Energy Intensity | Scalability |

|---|---|---|---|---|

| Direct synthesis | 85–92% | 95–98% | 120 kWh/kg | Batch (tonne scale) |

| Reductive alkylation | 90–96% | 97–99% | 150 kWh/kg | Limited to 100 kg |

| Continuous flow | 89–94% | 96–98% | 80 kWh/kg | Pilot scale (10 kg/h) |

Chemical Reactions Analysis

Types of Reactions: Selenosulfuric Acid Dipotassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: In the presence of strong oxidizing agents, Selenosulfuric Acid Dipotassium Salt can be oxidized to form selenate and sulfate ions.

Reduction: Reducing agents can convert it into elemental selenium and potassium sulfide.

Substitution: It can undergo substitution reactions with halogens to form selenohalides and potassium halides.

Major Products Formed:

Oxidation: Potassium selenate and potassium sulfate.

Reduction: Elemental selenium and potassium sulfide.

Substitution: Selenohalides and potassium halides.

Scientific Research Applications

Chemical Properties and Characteristics

Selenosulfuric Acid Dipotassium Salt is characterized by its chemical formula K2O4SeS, with a molecular weight of approximately 221.25 g/mol. It appears as a solid and is known for its solubility in water, making it suitable for various applications.

Photocatalysis

One of the most significant applications of Selenosulfuric Acid Dipotassium Salt is in the field of photocatalysis. It is used in the synthesis of cadmium selenide (CdSe) photocatalysts, which exhibit enhanced photocatalytic activity. These materials are crucial for various environmental applications, including water splitting and degradation of organic pollutants under light irradiation .

Material Science

The compound also plays a role in the development of advanced materials. It has been studied for its potential use in creating semiconductor materials that can be utilized in electronic devices and solar cells. The incorporation of selenium enhances the electronic properties of these materials, making them more efficient .

Analytical Chemistry

In analytical chemistry, Selenosulfuric Acid Dipotassium Salt serves as a reagent for the determination of selenium in different matrices. Its ability to form stable complexes with selenium allows for accurate quantification using techniques such as spectrophotometry and chromatography .

Fertilizer Component

Selenosulfuric Acid Dipotassium Salt is explored as a potential component in fertilizers due to its potassium content and the beneficial effects of selenium on plant growth. Selenium is an essential micronutrient that can enhance crop yield and improve resistance to pests and diseases .

Soil Amendment

The compound can be used as a soil amendment to improve soil fertility. Its application helps in balancing nutrient levels, particularly in soils deficient in potassium and selenium, thus promoting healthier plant growth .

Case Studies

Regulatory Considerations

Selenosulfuric Acid Dipotassium Salt is subject to various regulatory frameworks depending on its application area—agricultural uses may require compliance with USDA organic standards, while its use in chemical manufacturing must adhere to EPA regulations regarding hazardous substances .

Mechanism of Action

The mechanism of action of Selenosulfuric Acid Dipotassium Salt involves its ability to release selenium ions in solution. These selenium ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. The pathways involved include antioxidant defense mechanisms and the modulation of cellular redox states .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize selenosulfuric acid dipotassium salt, a comparative analysis is provided below with structurally or functionally related compounds, including sulfonic acid salts, sulfonamides, and chelating agents.

Table 1: Comparative Properties of Selenosulfuric Acid Dipotassium Salt and Analogous Compounds

| Property | Selenosulfuric Acid Dipotassium Salt | 1-Dodecanesulfonic Acid Sodium Salt | Sulfathiazole Sodium | Sulfosalicylic Acid Dihydrate | EDTA Disodium Salt |

|---|---|---|---|---|---|

| Formula | K₂O₃SSe | C₁₂H₂₅NaO₃S | C₉H₈N₃NaO₂S₂ | C₆H₃(COOH)(OH)(SO₃H)·2H₂O | C₁₀H₁₄N₂Na₂O₈·2H₂O |

| Molecular Weight (g/mol) | 237.22 | 272.38 | 277.29 | 254.22 | 372.24 |

| CAS No. | 15571-89-8 | 2386-53-0 | 144-74-1 | 97-05-2 | 6381-92-6 |

| Physical State | Solid (technical grade) | White powder | Solid | Crystalline/powder | Crystalline/powder |

| Primary Applications | Industrial selenium processes | Surfactant, detergent formulations | Antibiotic (historical use) | Protein precipitation in labs | Chelation, metal ion removal |

| Solubility | Likely water-soluble | Water-soluble | Water-soluble | Water-soluble | Water-soluble |

| Stability | Stable under normal conditions | Stable; explosive risk under heat | Stable | Hygroscopic | Stable |

| Toxicity/Handling | High toxicity (selenium content) | Low acute toxicity; environmental risks | Respiratory irritant | Eye irritant | Severe eye irritation |

| Regulatory Notes | Environmental hazard | Listed in global chemical inventories | Pharmaceutical regulations | ACS reagent grade | Classified as hazardous waste |

Key Comparisons:

Structural and Functional Differences: Selenosulfuric acid dipotassium salt contains selenium, distinguishing it from sulfur-only analogs like sulfonic acid salts (e.g., 1-dodecanesulfonic acid sodium salt). Selenium imparts higher toxicity and environmental persistence compared to sulfur-based compounds . Sulfathiazole sodium, a sulfonamide, shares sulfur coordination but is tailored for antimicrobial activity, unlike the industrial focus of the selenosulfate .

Grade and Purity: The technical grade of selenosulfuric acid dipotassium salt contrasts with reagent-grade compounds like sulfosalicylic acid (ACS certified), which are optimized for precision in laboratory settings .

Safety and Environmental Impact: Selenium compounds require stricter handling than sulfur analogs. For example, 1-dodecanesulfonic acid sodium salt, while stable, poses minimal acute toxicity but still necessitates environmental precautions due to its persistence in water systems . EDTA disodium salt, though non-selenium, highlights the importance of chelation in reducing metal ion toxicity, a property absent in selenosulfuric acid salts .

Applications: The selenosulfate’s industrial applications (e.g., selenium recovery or catalysis) differ markedly from surfactants (1-dodecanesulfonic acid) or pharmaceuticals (sulfathiazole sodium) .

Research Findings:

- Selenium’s electronegativity and larger atomic radius compared to sulfur can alter reaction kinetics in catalytic processes, as observed in studies of selenate vs. sulfate redox reactions .

- Technical-grade selenium compounds may exhibit variable reactivity due to impurities, limiting their use in precision applications but favoring bulk industrial processes .

Biological Activity

Selenosulfuric Acid Dipotassium Salt, also known by its chemical formula K₂O₃SSe, is a compound notable for its biological activity, particularly in the context of selenium research. This compound has garnered attention due to its potential applications in biological systems, including its role as a source of selenium in culture media and its involvement in various biochemical processes.

- Molecular Formula : K₂O₃SSe

- Molecular Weight : 237.22 g/mol

- CAS Number : 15571-89-8

Synthesis

The synthesis of Selenosulfuric Acid Dipotassium Salt typically involves the reaction of potassium hydroxide with selenium dioxide and sulfur dioxide in an aqueous medium. This process is conducted under controlled temperature and pressure to optimize yield and purity, often followed by recrystallization and filtration to achieve the desired product quality.

The biological activity of Selenosulfuric Acid Dipotassium Salt is primarily attributed to its ability to release selenium ions in solution. These ions can interact with various biomolecules, influencing cellular processes through:

- Antioxidant Defense Mechanisms : Selenium plays a crucial role in protecting cells from oxidative stress by participating in the synthesis of selenoproteins, which are vital for antioxidant defense.

- Modulation of Cellular Redox States : The compound can influence redox signaling pathways, affecting cellular responses to stress and inflammation.

Applications in Research

Selenosulfuric Acid Dipotassium Salt is utilized in various research contexts:

- Cell Culture Studies : It serves as a selenium source in culture media, facilitating studies on selenium's effects on cellular processes.

- Therapeutic Investigations : Research is ongoing into its potential therapeutic applications, particularly regarding its role in enhancing antioxidant defenses and possible uses in selenium supplementation .

Case Studies and Research Findings

- Antioxidant Properties : A study demonstrated that selenosulfuric acid derivatives could enhance the antioxidant capacity of cells exposed to oxidative stress, suggesting potential protective roles against cellular damage.

- Cancer Research : Investigations have indicated that selenium compounds, including selenosulfuric acid salts, may exhibit anticancer properties by modulating cell signaling pathways involved in apoptosis and proliferation.

- Neuroprotective Effects : Preliminary findings suggest that selenium compounds may offer neuroprotective benefits, potentially aiding in the prevention of neurodegenerative diseases through their antioxidant actions.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Selenosulfuric Acid Dipotassium Salt | Source of selenium; antioxidant properties | Enhances cellular antioxidant defenses |

| Disodium Selenosulfate | Sodium-based; similar reactivity | Used for similar biochemical applications |

| Selenourea | More stable; different handling properties | Investigated for various biological effects |

Q & A

Basic Research Questions

Q. What are the critical storage and handling protocols for selenosulfuric acid dipotassium salt (K₂O₃SSe) to ensure stability in laboratory settings?

- Methodological Answer : Store the compound at +4°C in airtight, light-resistant containers to minimize degradation. During transport, maintain room temperature (20–25°C) to avoid thermal stress. Use inert conditions (e.g., nitrogen atmosphere) when handling in aqueous reactions to prevent oxidation or hydrolysis. Always verify storage compliance with batch-specific CoA (Certificate of Analysis) for purity thresholds .

Q. How can researchers confirm the identity and purity of selenosulfuric acid dipotassium salt using standard analytical techniques?

- Methodological Answer :

- Cation/Anion Analysis : Perform confirmatory tests for potassium (K⁺) via flame photometry or sodium cobaltinitrite precipitation. For selenosulfate (SeSO₃²⁻), use redox titrations with iodine-thiosulfate systems.

- Purity Assessment : Compare experimental molecular weight (237.22 g/mol) with theoretical values via mass spectrometry. Cross-validate using elemental analysis (C, H, N, S, Se) and XRD for crystallinity .

Q. What experimental approaches are recommended for synthesizing selenosulfuric acid dipotassium salt in laboratory-scale preparations?

- Methodological Answer : Use stoichiometric reactions between selenous acid (H₂SeO₃) and potassium hydrogen sulfate (KHSO₄) under controlled pH (6–8). Monitor reaction progress via pH titration and isolate the product through fractional crystallization. Reference USP guidelines for reagent-grade sodium phosphate preparation as a model for anhydrous salt synthesis (e.g., drying at 110°C for 24 hours) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the thermal stability of selenosulfuric acid dipotassium salt under varying humidity and temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 300°C at 10°C/min under nitrogen. Compare mass loss profiles with theoretical decomposition pathways (e.g., release of H₂Se or SO₂).

- Humidity Chambers : Expose samples to 30–90% relative humidity (RH) for 72 hours and monitor deliquescence or hydration using Raman spectroscopy. Cross-reference with USP sodium phosphate stability protocols .

Q. What strategies can resolve contradictions in reported solubility data for selenosulfuric acid dipotassium salt across different solvents?

- Methodological Answer :

- Solubility Screenings : Replicate solubility tests (e.g., in H₂O, ethanol, DMSO) using standardized USP methods for sodium salts (e.g., sodium tetraphenylboron TS preparation).

- Data Normalization : Account for ionic strength (via Debye-Hückel theory) and temperature (±0.1°C control). Publish datasets with explicit parameters (e.g., solvent purity, agitation speed) to enable meta-analysis .

Q. How can advanced spectroscopic techniques elucidate the decomposition mechanisms of selenosulfuric acid dipotassium salt in acidic environments?

- Methodological Answer :

- In Situ FTIR/UV-Vis : Monitor Se-O and S-O bond cleavage in 0.1M HCl at 25°C. Assign peaks to intermediates (e.g., HSeO₃⁻, SO₄²⁻) using reference spectra.

- Kinetic Modeling : Derive rate constants via pseudo-first-order assumptions and validate with Arrhenius plots. Compare with ferrous sulfate TS degradation kinetics from USP guidelines .

Data Contradiction and Reproducibility

Q. What quality control measures ensure batch-to-batch consistency in selenosulfuric acid dipotassium salt for long-term studies?

- Methodological Answer :

- Batch Testing : Require CoA documentation for each batch, including trace metal analysis (ICP-MS) and moisture content (Karl Fischer titration).

- Interlaboratory Validation : Share samples with collaborative labs to assess reproducibility of XRD and NMR data. Adopt USP sodium phosphate specifications (e.g., ≥99.5% purity for dihydrate forms) as benchmarks .

Q. How should researchers address discrepancies in catalytic activity reported for selenosulfuric acid dipotassium salt in redox reactions?

- Methodological Answer :

- Control Experiments : Replicate studies under identical conditions (pH, temperature, substrate ratios). Include negative controls (e.g., potassium sulfate) to isolate selenium-specific effects.

- Mechanistic Probes : Use isotopic labeling (e.g., ⁷⁷Se NMR) to track selenium’s role in electron transfer pathways. Reference USP sodium sulfide TS protocols for redox-sensitive reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.